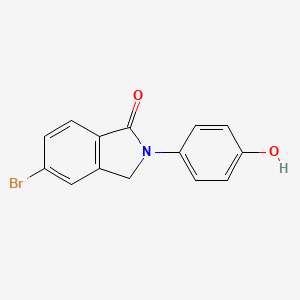![molecular formula C15H13N3OS2 B14209258 4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-22-1](/img/structure/B14209258.png)
4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that contains a thiazole ring and a pyrimidine ring. The presence of these rings makes it a significant compound in medicinal chemistry due to its potential biological activities. The thiazole ring, in particular, is known for its versatility and is found in various biologically active molecules .
Métodos De Preparación
The synthesis of 4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves the formation of the thiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-chloropyrimidine under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the 2-position, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the thiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups.
Aplicaciones Científicas De Investigación
4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can be compared with other thiazole and pyrimidine derivatives:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir also contain the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytarabine are well-known pyrimidine derivatives used in cancer treatment.
The uniqueness of this compound lies in its combined thiazole and pyrimidine structure, which may offer synergistic effects and enhanced biological activity compared to compounds containing only one of these rings.
Propiedades
Número CAS |
917808-22-1 |
|---|---|
Fórmula molecular |
C15H13N3OS2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H13N3OS2/c1-19-11-5-3-10(4-6-11)13-14(21-9-17-13)12-7-8-16-15(18-12)20-2/h3-9H,1-2H3 |
Clave InChI |
CAZWHNGLFAWHTE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(SC=N2)C3=NC(=NC=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


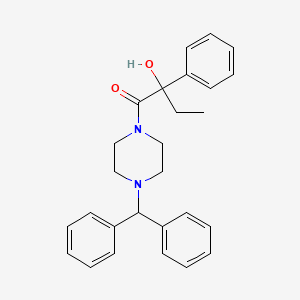
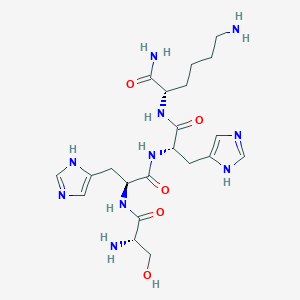

![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)

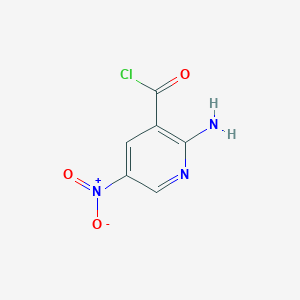
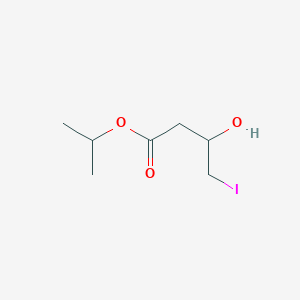
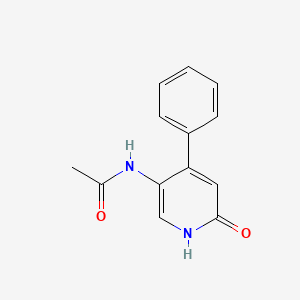
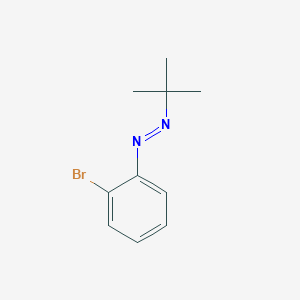
![2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14209236.png)
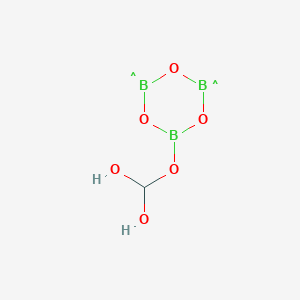
![3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol](/img/structure/B14209241.png)
